molecular formula C10H8F4O4S B11082147 Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate

Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate

Cat. No.: B11082147
M. Wt: 300.23 g/mol
InChI Key: HZDAWSAXPMOJDH-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate typically involves the reaction of 2,4-dihydroxyphenyl sulfanyl with tetrafluoropropanoic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form. Industrial production also emphasizes the importance of safety measures and environmental considerations during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with active site residues, while the tetrafluoropropanoate moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate stands out due to its tetrafluoropropanoate group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds .

Properties

Molecular Formula

C10H8F4O4S

Molecular Weight

300.23 g/mol

IUPAC Name

methyl 2-(2,4-dihydroxyphenyl)sulfanyl-2,3,3,3-tetrafluoropropanoate

InChI

InChI=1S/C10H8F4O4S/c1-18-8(17)9(11,10(12,13)14)19-7-3-2-5(15)4-6(7)16/h2-4,15-16H,1H3

InChI Key

HZDAWSAXPMOJDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(F)SC1=C(C=C(C=C1)O)O

Origin of Product

United States

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